

The Role of BIO-1211 in Cell Adhesion: A Technical Guide

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Compound of Interest		
Compound Name:	BIO-1211	
Cat. No.:	B1667090	Get Quote

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This technical guide provides an in-depth analysis of **BIO-1211**, a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4). VLA-4 (also known as α4β1 integrin) is a critical cell surface receptor that mediates the adhesion of leukocytes to the vascular endothelium, a key process in inflammatory responses and a variety of pathological conditions. By inhibiting the function of VLA-4, **BIO-1211** presents a significant therapeutic potential in modulating inflammatory cascades. This document details the mechanism of action of **BIO-1211**, presents its quantitative biochemical and cellular activity, outlines a representative experimental protocol for its evaluation, and provides visual representations of the relevant biological pathways and experimental procedures.

Mechanism of Action

BIO-1211 functions as a competitive antagonist of VLA-4, binding to the α4 subunit of the integrin. This binding event prevents the interaction of VLA-4 with its primary ligands, most notably Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells in response to inflammatory signals.[1] The VLA-4/VCAM-1 interaction is a crucial step in the multi-stage process of leukocyte extravasation, which involves the rolling, firm adhesion, and transmigration of leukocytes from the bloodstream into inflamed tissues.[2] By blocking this interaction, **BIO-1211** effectively inhibits the recruitment of lymphocytes, monocytes, and eosinophils to sites of inflammation, thereby attenuating the inflammatory response.[3]



Quantitative Data for BIO-1211

The potency and selectivity of **BIO-1211** have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of BIO-1211

Parameter	Value	Target/Assay	Reference
IC50	4 nM	α4β1 (VLA-4)	[4]
IC50	0.13 nM	[125]]VCAM-Ig binding to Jurkat cells (VLA-4)	[5]
IC50	2 μΜ	α4β7	[4]
IC50	>100 μM	α1β1, α5β1, α6β1	[6]

Table 2: Binding Affinity of **BIO-1211**

Parameter	Value	Target	Reference
K_D_	70 pM	Activated form of $\alpha 4\beta 1$	[6]

Experimental Protocol: In Vitro Cell Adhesion Assay

This protocol describes a static cell adhesion assay to quantify the inhibitory effect of **BIO-1211** on the adhesion of a VLA-4-expressing cell line to immobilized VCAM-1.

1. Materials:

- 96-well tissue culture plates
- Recombinant Human VCAM-1/Fc Chimera
- Jurkat cells (human T lymphocyte cell line expressing VLA-4)
- BIO-1211



- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Calcein-AM (or other suitable fluorescent cell stain)
- Assay Buffer (e.g., RPMI 1640 with 0.1% BSA)
- Fluorescence plate reader
- 2. Plate Coating:
- Dilute recombinant VCAM-1 to a final concentration of 5 μg/mL in sterile PBS.
- Add 50 μL of the VCAM-1 solution to each well of a 96-well plate.
- Incubate the plate overnight at 4°C.
- The following day, aspirate the coating solution and wash each well three times with 200 μL of PBS.
- 3. Blocking:
- Prepare a 1% BSA solution in PBS.
- Add 200 μL of the 1% BSA solution to each well to block non-specific binding sites.
- Incubate for at least 1 hour at 37°C.
- Aspirate the blocking solution and wash each well three times with 200 μL of PBS.
- 4. Cell Preparation and Treatment:
- Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.
- Label the cells with Calcein-AM according to the manufacturer's protocol (typically 1-5 μ M for 30 minutes at 37°C).
- Wash the labeled cells twice with serum-free media to remove excess dye.



- Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
- Prepare serial dilutions of BIO-1211 in assay buffer.
- In a separate plate or tubes, pre-incubate the labeled cells with the various concentrations of **BIO-1211** (or vehicle control) for 30 minutes at 37°C.

5. Adhesion Assay:

- Add 100 μL of the pre-treated cell suspension to each VCAM-1-coated well (resulting in 1 x 10⁵ cells per well).
- Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
- Gently wash the wells three times with 200 μ L of pre-warmed assay buffer to remove non-adherent cells. After the final wash, leave 100 μ L of assay buffer in each well.

6. Quantification:

- Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).
- Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control.
- Determine the IC₅₀ value of **BIO-1211** by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations Signaling Pathways and Experimental Workflow

The following diagrams illustrate the VLA-4 signaling pathway, the mechanism of **BIO-1211** inhibition, and the experimental workflow for the cell adhesion assay.

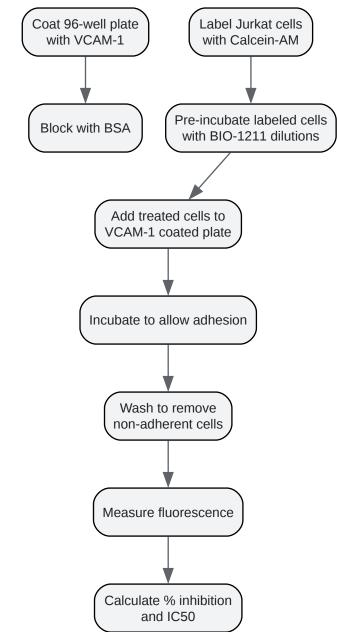


Extracellular Space VCAM-1 on Endothelial Cell clustering induces 'Outside-In' Signaling Intracellular Signaling 'Inside-Out' Signaling FAK (e.g., from Chemokine Receptors) reorganization activates activates Adhesion Actin Cytoskeleton Talin Kindlin BIO-1211 binds β1 tail, activates binds β1 tail, Inhibits Binding activates Leukockte/Membrane Downstream Signaling VLA-4 (α4β1) (Cell Spreading, Migration)

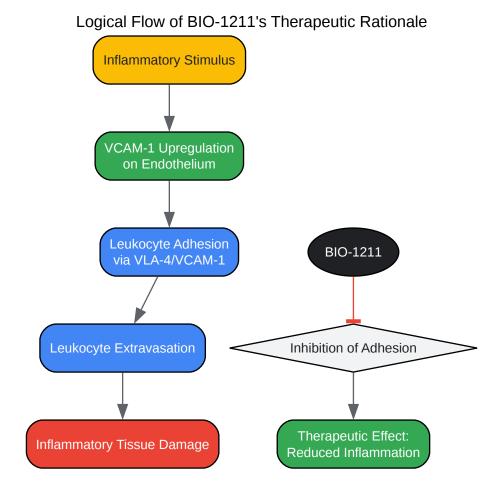
VLA-4 Signaling and Inhibition by BIO-1211



Experimental Workflow for BIO-1211 Cell Adhesion Assay







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